N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c1-24-15(11-4-3-7-14(18)9-11)10-22-16(23)12-5-2-6-13(8-12)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNKVXYCIUMAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaldol (Henry) Reaction for β-Substituted Nitroalkanes
The amine precursor is synthesized via a nitroaldol reaction between 3-fluorobenzaldehyde and nitromethane, followed by reduction.
- Nitroalkane formation :
$$ 3\text{-FC}6\text{H}4\text{CHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} 3\text{-FC}6\text{H}4\text{CH(OH)NO}_2 $$ . - Methoxy group introduction : Methylation of the secondary alcohol using iodomethane and silver oxide yields 2-(3-fluorophenyl)-2-methoxynitroethane.
- Catalytic hydrogenation : Reduction of the nitro group with H₂/Pd-C in ethanol produces the target amine (85% yield).
Reductive Amination of α-Ketoesters
An alternative route involves reductive amination of 3-fluorophenylglyoxal with methoxyamine:
$$ 3\text{-FC}6\text{H}4\text{C(O)CO}2\text{Me} + \text{NH}2\text{OMe} \xrightarrow{\text{NaBH}3\text{CN}} 3\text{-FC}6\text{H}4\text{C(NHOMe)CO}2\text{Me} $$ .
Hydrolysis and decarboxylation yield the amine.
Synthesis of the Acylating Agent: 3-(Trifluoromethyl)Benzoyl Chloride
Direct Trifluoromethylation of Benzoic Acid
3-(Trifluoromethyl)benzoic acid is prepared via radical trifluoromethylation using Umemoto’s reagent (CF₃SO₂PhCl):
$$ \text{3-BrC}6\text{H}4\text{CO}2\text{H} + \text{CF}3\text{SO}2\text{PhCl} \xrightarrow{\text{CuI, DMF}} 3\text{-CF}3\text{C}6\text{H}4\text{CO}_2\text{H} $$.
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the acyl chloride (95% conversion):
$$ 3\text{-CF}3\text{C}6\text{H}4\text{CO}2\text{H} + \text{SOCl}2 \rightarrow 3\text{-CF}3\text{C}6\text{H}4\text{COCl} + \text{SO}_2 + \text{HCl} $$.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Classical acylation of the amine with 3-(trifluoromethyl)benzoyl chloride in biphasic conditions:
$$ \text{Amine} + 3\text{-CF}3\text{C}6\text{H}4\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target amide} $$ (72% yield).
Lewis Acid-Mediated Coupling
Trimethylaluminum (AlMe₃) facilitates amide bond formation between esters and amines, bypassing acyl chloride intermediates:
$$ \text{Amine} + 3\text{-CF}3\text{C}6\text{H}4\text{CO}2\text{Me} \xrightarrow{\text{AlMe}3, \text{CH}2\text{Cl}_2} \text{Target amide} $$ (88% yield).
Carbodiimide Coupling
EDCl/HOBt-mediated coupling under anhydrous conditions achieves high purity:
$$ \text{Amine} + 3\text{-CF}3\text{C}6\text{H}4\text{CO}2\text{H} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target amide} $$ (90% yield).
Optimization and Process Parameters
| Parameter | Schotten-Baumann | AlMe₃-Mediated | EDCl/HOBt Coupling |
|---|---|---|---|
| Yield | 72% | 88% | 90% |
| Reaction Time | 4 h | 2 h | 12 h |
| Purification | Column | Precipitation | Column |
| Scalability | Moderate | High | Low |
| Byproduct Formation | HCl (gaseous) | Methane | Urea derivatives |
Key Observations :
- AlMe₃-mediated coupling offers superior yields and shorter reaction times but requires strict anhydrous conditions.
- EDCl/HOBt minimizes side reactions but is less scalable due to cost and purification challenges.
Analytical Validation and Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, ArH), 7.85–7.45 (m, 4H, ArH), 4.30 (m, 1H, CH), 3.40 (s, 3H, OCH₃), 3.20–2.90 (m, 2H, CH₂).
- ¹⁹F NMR : δ -62.5 (CF₃), -112.3 (ArF).
- HRMS : m/z 341.30 [M+H]⁺ (calculated for C₁₇H₁₅F₄NO₂: 341.30).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations :
- Trifluoromethyl Positioning : The meta-trifluoromethyl group (as in Fluopyram and the target compound) enhances binding to hydrophobic enzyme pockets, critical for pesticidal and kinase inhibitory activities .
- Aromatic Substitutions : Halogenation (e.g., 3-fluorophenyl in the target compound vs. 4-chloro-3-trifluoromethylphenyl in ) modulates sigma receptor affinity and metabolic stability .
- Amide Linker Modifications : Methoxyethyl groups (target compound) vs. pyridinyl ethyl (Fluopyram) or quinazolinyl () influence solubility and tissue penetration .
Pharmacological and Biochemical Properties
Receptor Binding and Selectivity
- Sigma Receptor Ligands : Radioiodinated benzamides like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) exhibit high tumor uptake (Bmax: ~1800 fmol/mg protein in DU-145 cells) due to sigma-1 receptor specificity . The target compound’s methoxyethyl group may mimic these properties but requires empirical validation.
- Kinase Inhibition: Derivatives with quinazolinyl substituents (e.g., compound in ) show IC50 values <1 nM against ABL1 T315I mutants, outperforming non-quinazolinyl analogues (IC50: 3.5–25 nM) .
Pharmacokinetics
- Clearance and Tumor Uptake: Benzamides like [125I]PIMBA exhibit rapid blood clearance (t1/2: <2 h) and sustained tumor retention (>24 h) in xenograft models . The methoxyethyl group in the target compound may extend half-life compared to simpler alkylamine-linked benzamides.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The presence of fluorine atoms is significant as they can influence the compound's interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against various enzymes. For instance, the incorporation of a trifluoromethyl group has been shown to increase the inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating mood disorders and other conditions related to serotonin dysregulation .
2. Anticancer Activity
Studies have highlighted the anticancer properties of similar compounds, where the trifluoromethyl group plays a crucial role in enhancing bioactivity. For example, compounds with similar structural motifs have demonstrated significant inhibition against cancer cell lines, indicating that this compound may also possess anticancer properties .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of specific substituents on the benzamide structure. The trifluoromethyl group at the para position enhances hydrophobic interactions, while the methoxyethyl side chain contributes to improved binding affinity to target proteins. These modifications can lead to increased selectivity and potency against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Methoxyethyl side chain | Enhances binding affinity to target proteins |
Case Studies and Experimental Findings
-
In Vitro Studies
A study assessing various benzamide derivatives found that those with trifluoromethyl substitutions exhibited significantly higher inhibitory effects on cancer cell proliferation compared to their non-fluorinated counterparts. The IC50 values for these compounds were notably lower, indicating potent biological activity . -
Pharmacokinetic Profiles
The pharmacokinetic profiles of similar compounds suggest that the presence of fluorine enhances absorption and bioavailability. For instance, a related compound demonstrated a half-life conducive to therapeutic use, supporting the hypothesis that this compound may exhibit favorable pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance amidation efficiency by stabilizing intermediates .
- Temperature : Maintaining 0–25°C during coupling reactions minimizes side product formation .
- Catalysts : Bases like triethylamine facilitate deprotonation of the amine precursor, improving reaction kinetics .
- Reaction time : Extended durations (>12 hours) may degrade sensitive intermediates; monitoring via TLC or HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the methoxyethyl chain (δ ~3.3–3.8 ppm for OCH3 and δ ~4.2–4.5 ppm for CH2O) and trifluoromethyl group (δ ~120–125 ppm in 13C NMR) .
- 19F NMR : Confirm fluorophenyl substitution (δ ~-110 to -120 ppm for aromatic F) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?
- Methodological Answer : The CF3 group:
- Enhances lipophilicity (logP ↑), improving membrane permeability .
- Electron-withdrawing effects stabilize the benzamide core, altering binding affinity to targets like kinases or GPCRs .
- Metabolic stability : Reduces oxidative metabolism in liver microsomes, as observed in analogs with trifluoromethyl groups .
- Experimental validation : Compare IC50 values against non-CF3 analogs in enzyme inhibition assays .
Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assays?
- Methodological Answer :
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Counter-screening : Test against off-target receptors (e.g., CYP450 isoforms) to rule out nonspecific interactions .
- Data normalization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate inter-assay variability .
Q. What advanced computational methods predict the binding affinity and selectivity of this compound toward enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating CF3 groups) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Corrogate descriptors like topological polar surface area (TPSA) with activity data from analogs (e.g., TPSA < 90 Å2 predicts BBB permeability) .
Q. How can researchers design experiments to elucidate metabolic pathways and stability in preclinical models?
- Methodological Answer :
- Radiolabeled tracing : Synthesize 14C-labeled compound to track metabolites in hepatocyte incubations .
- LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) using collision-induced dissociation .
- Species comparison : Test metabolic stability in mouse, rat, and human liver microsomes to predict interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
